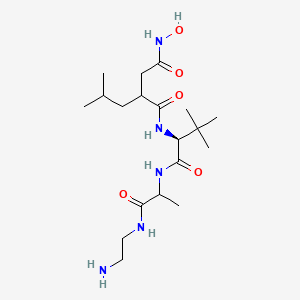

(R)-TAPI-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H37N5O5 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12?,13?,15-/m1/s1 |

InChI Key |

LMIQCBIEAHJAMZ-SSDMNJCBSA-N |

Isomeric SMILES |

CC(C)CC(CC(=O)NO)C(=O)N[C@H](C(=O)NC(C)C(=O)NCCN)C(C)(C)C |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R)-TAPI-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TAPI-2 is the R-enantiomer of the broad-spectrum metalloproteinase inhibitor, TAPI-2. As a hydroxamate-based compound, its core mechanism involves the potent inhibition of zinc-dependent metalloproteinases, including members of the Matrix Metalloproteinase (MMP) and A Disintegrin and Metalloproteinase (ADAM) families. Notably, it is a potent inhibitor of ADAM17, also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE). By blocking the enzymatic activity of these "sheddases," this compound prevents the proteolytic release of the extracellular domains of numerous membrane-anchored proteins. This inhibition profoundly impacts critical signaling pathways that regulate inflammation, cell proliferation, and differentiation, such as the TNF-α, Epidermal Growth Factor Receptor (EGFR), and Notch signaling cascades. This guide details the molecular mechanism of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual diagrams of the molecular pathways and experimental workflows involved.

Core Mechanism of Action

This compound functions as a competitive, reversible inhibitor of zinc-dependent metalloproteinases. The primary mechanism of action is mediated by its hydroxamic acid (-CONHOH) functional group. This group acts as a strong chelating agent for the zinc (Zn²⁺) ion located within the catalytic domain of MMPs and ADAMs. This interaction occupies the active site and sterically hinders the access of natural protein substrates, thereby preventing their proteolytic cleavage.

The primary targets of TAPI-2 are cell-surface proteases responsible for "ectodomain shedding." This process releases the soluble, active forms of various cytokines, growth factors, and receptors from their transmembrane precursors. By inhibiting these sheddases, this compound effectively modulates the downstream signaling initiated by these shed molecules.

Figure 1: Core mechanism of this compound action.

Quantitative Inhibitory Activity

The inhibitory potency of TAPI-2 has been quantified against a range of metalloproteinases. While many studies refer to "TAPI-2" without specifying the enantiomer, the data provides a strong indication of the compound's activity profile. This compound is the active isomer responsible for the observed inhibition.

| Target Enzyme / Process | Inhibition Metric | Value | Reference(s) |

| ADAM Family | |||

| ADAM17 (TACE) | Kᵢ | 120 nM | [1] |

| ADAM10 | Kᵢ | 3 µM | |

| ADAM8 | Kᵢ | 10 µM | |

| ADAM12 | Kᵢ | 100 µM | |

| MMP Family | |||

| General MMPs | IC₅₀ | 20 µM | [2] |

| Other Metalloproteinases | |||

| hmeprin α | IC₅₀ | 1.5 ± 0.27 nM | [2] |

| hmeprin β | IC₅₀ | 20 ± 10 µM | [2] |

| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 18 µM (weak) | |

| Cell-Based Assays | |||

| PMA-induced shedding (TGF-α, APP) | IC₅₀ | 10 µM |

Note: Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are standard measures of inhibitor potency.

Affected Signaling Pathways

By inhibiting ectodomain shedding, this compound modulates several critical signaling pathways implicated in both normal physiology and disease.

TNF-α Signaling

ADAM17/TACE is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to release the soluble, pro-inflammatory cytokine TNF-α.[3] Inhibition of ADAM17 by this compound directly blocks this release, thereby attenuating downstream inflammatory signaling cascades mediated by the TNF receptor.[1]

Figure 2: Inhibition of the TNF-α signaling pathway.

Notch Signaling

The Notch signaling pathway is critical for cell-fate determination. Its activation requires proteolytic cleavages, with ADAM proteases (primarily ADAM10 and ADAM17) performing the second (S2) cleavage step.[4] TAPI-2 has been shown to decrease the levels of the Notch Intracellular Domain (NICD), the active signaling component, and its downstream target HES-1.[2] This indicates that by inhibiting ADAM-mediated cleavage, this compound can suppress Notch pathway activation.

Figure 3: Modulation of the Notch signaling pathway.

EGFR Signaling

ADAM17 is a key sheddase for multiple EGFR ligands, including Transforming Growth Factor-α (TGF-α) and Amphiregulin.[3] The release of these soluble ligands is a prerequisite for their binding to and activation of the EGFR. By preventing this shedding, this compound can indirectly inhibit EGFR signaling pathways that drive cell proliferation and survival.[5]

Experimental Protocols

Characterizing the activity of this compound involves both cell-free enzymatic assays and cell-based functional assays.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of a purified metalloproteinase.

Objective: To determine the IC₅₀ or Kᵢ of this compound against a specific recombinant enzyme (e.g., ADAM17).

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris, pH 9.0). Note: Many protocols advise against the inclusion of salt, as it can inhibit TACE activity.

-

Reconstitute recombinant human ADAM17 enzyme to a stock concentration in the assay buffer.

-

Prepare a stock solution of a fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH₂) in DMSO.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

Add a fixed volume of assay buffer to all wells of a 96-well black microplate.

-

Add the this compound serial dilutions to the 'Test Inhibitor' wells. Add assay buffer to 'Positive Control' (enzyme only) and 'Blank' (substrate only) wells.

-

Add a fixed amount of recombinant ADAM17 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

-

Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm).

-

Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.

-

Normalize the rates to the 'Positive Control' and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 4: Workflow for an in vitro enzymatic inhibition assay.

Cell-Based Ectodomain Shedding Assay

This assay measures the functional effect of this compound on the shedding of a specific substrate from the surface of live cells.

Objective: To quantify the inhibition of stimulated shedding of a transmembrane protein (e.g., TGF-α, L-selectin) by this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T, CHO cells) in 24- or 96-well plates until confluent.[6]

-

Wash the cells and replace the growth medium with a serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

-

Stimulation of Shedding:

-

Sample Collection and Analysis:

-

Collect the conditioned medium (supernatant) from each well.

-

Lyse the remaining cells in a suitable lysis buffer to obtain the cell-associated (non-shed) fraction.

-

Quantify the amount of the shed ectodomain in the supernatant using a specific and sensitive method, such as:

-

-

Data Analysis:

-

Calculate the amount of shed protein as a percentage of the total (shed + cell-associated) protein.

-

Normalize the results to the stimulated control (no inhibitor) and plot the percent inhibition against the this compound concentration to determine the IC₅₀.

-

Figure 5: Workflow for a cell-based ectodomain shedding assay.

Conclusion

This compound is a potent, broad-spectrum inhibitor of metalloproteinases, with a primary mechanism centered on the chelation of the catalytic zinc ion in enzymes like ADAM17. Its ability to block the ectodomain shedding of numerous cell surface proteins makes it a powerful tool for interrogating the roles of these proteases in complex biological systems. The inhibition of key signaling pathways, including TNF-α, Notch, and EGFR, underscores its potential relevance in inflammatory diseases and oncology. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the activity and specificity of this compound and similar molecules in various preclinical models.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Epidermal Growth Factor Receptor Activation Is Associated With Improved Diabetic Nephropathy and Insulin Resistance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-TAPI-2: A Technical Guide to its Biological Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of the biological activity of this compound in cancer cells, focusing on its mechanism of action, impact on key signaling pathways, and its effects on cancer stem cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in oncology.

Core Mechanism of Action: Inhibition of ADAMs and MMPs

This compound functions as a potent, broad-spectrum inhibitor of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). Its primary mechanism involves chelating the zinc ion within the catalytic domain of these enzymes, thereby preventing them from cleaving their respective substrates. The inhibitory activity of TAPI-2 has been quantified against several of these proteases, with a particularly high affinity for ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).

Quantitative Inhibitory Activity of TAPI-2

| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference |

| TACE (ADAM17) | Ki: 0.12 µM | |

| ADAM10 | Ki: 3 µM | |

| ADAM8 | Ki: 10 µM | |

| ADAM12 | Ki: 100 µM | |

| General MMPs | IC50: 20 µM | [1] |

| PMA-induced protein shedding in CHO cells | IC50: 10 µM |

Impact on Key Cancer-Related Signaling Pathways

The anticancer effects of this compound are largely attributed to its ability to inhibit the shedding of cell surface proteins that are critical for the activation of oncogenic signaling pathways. By blocking ADAM17, this compound prevents the release of ligands for the Epidermal Growth Factor Receptor (EGFR) and interferes with the proteolytic activation of the Notch signaling pathway.

Inhibition of the Notch Signaling Pathway in Colorectal Cancer

In colorectal cancer (CRC), aberrant Notch signaling is a key driver of cancer stem cell (CSC) maintenance and chemoresistance. This compound has been shown to disrupt this pathway by inhibiting ADAM17-mediated cleavage of the Notch1 receptor. This prevents the release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of downstream target genes, such as HES-1.

The workflow for investigating the effect of this compound on the Notch signaling pathway in colorectal cancer stem cells can be visualized as follows:

The signaling cascade inhibited by this compound is depicted below:

Attenuation of EGFR Signaling in Breast Cancer

In certain breast cancers, the autocrine or paracrine activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key driver of malignant behavior. ADAM17 is responsible for the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), from the cell surface. By inhibiting ADAM17, this compound reduces the concentration of soluble EGFR ligands in the tumor microenvironment, leading to decreased EGFR activation and downstream signaling through pathways like the MAPK/ERK cascade. This has been shown to reverse the malignant phenotype in some breast cancer cell lines.

The mechanism of this compound's effect on EGFR signaling is illustrated below:

Biological Effects in Cancer Cells

The inhibition of key signaling pathways by this compound translates into several observable anti-cancer effects in vitro.

Summary of this compound Effects on Cancer Cell Lines

| Cell Line(s) | Cancer Type | Concentration | Observed Effect(s) | Reference(s) |

| HCP-1, HT29 | Colorectal Cancer | 20 µM | Decreased protein levels of NICD and HES-1; ~50% decrease in cancer stem cell phenotype. | [1] |

| T4-2 | Breast Cancer | 20 µM | Reversion of malignant phenotype; prevention of TGF-α and amphiregulin mobilization. | |

| MDA-MB-231, HCC70, T4-2 | Triple-Negative Breast Cancer | 20 µM | Significant suppression of tumor cell motility and invasion; reduced colony formation in 3D culture. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the protein levels of key signaling molecules.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NICD, HES-1, p-EGFR, total EGFR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Sphere Formation Assay for Cancer Stem Cell Phenotype

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

-

Treatment: Add this compound at the desired concentration to the culture medium.

-

Incubation: Incubate the cells for 7-14 days, adding fresh medium with this compound every 2-3 days.

-

Sphere Counting and Measurement: Count the number of spheres (tumorspheres) formed and measure their diameter using a microscope.

-

Data Analysis: Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the roles of ADAMs and MMPs in cancer progression. Its ability to inhibit key oncogenic signaling pathways, such as Notch and EGFR, highlights the therapeutic potential of targeting these proteases. While the direct cytotoxic effects of this compound across a broad range of cancer cell lines require further quantitative characterization, its demonstrated efficacy in reducing cancer stem cell phenotypes and inhibiting cell migration and invasion in specific cancer models is promising.

Future research should focus on:

-

Conducting comprehensive dose-response studies of this compound on a diverse panel of cancer cell lines to establish a detailed IC50/GI50 profile.

-

Investigating the in vivo efficacy of this compound in various preclinical cancer models.

-

Exploring the potential for synergistic effects when combining this compound with other targeted therapies or conventional chemotherapeutics.

-

Developing more selective inhibitors of ADAM17 to minimize off-target effects and enhance therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the biological activity of this compound and its potential as a novel anti-cancer agent.

References

(R)-TAPI-2: A Technical Guide to its Role in Inhibiting Protein Shedding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of zinc-dependent metalloproteinases, including several matrix metalloproteinases (MMPs) and, most notably, the ADAM (A Disintegrin and Metalloproteinase) family of sheddases. Its primary role in research and therapeutic development lies in its ability to inhibit the ectodomain shedding of a wide array of cell surface proteins. By blocking the activity of key sheddases such as ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, or TACE), this compound serves as a critical tool for elucidating the physiological and pathological consequences of protein shedding in processes like inflammation, cancer progression, and cell signaling. This guide provides a comprehensive technical overview of its mechanism, inhibitory profile, relevant experimental protocols, and the cellular pathways it modulates.

Mechanism of Action

The inhibitory activity of this compound is centered on its hydroxamic acid group (-CONHOH). This functional group acts as a powerful chelating agent for the zinc ion (Zn²⁺) located within the catalytic domain of MMPs and ADAMs. The zinc ion is essential for the enzymatic activity of these proteases, as it polarizes a water molecule that initiates the hydrolysis of the peptide bond in the substrate protein. By forming a stable, bidentate coordinate bond with the zinc ion, the hydroxamate moiety of this compound displaces the catalytic water molecule, effectively rendering the enzyme inactive and preventing the cleavage of its substrates. This direct inhibition of proteolytic activity is the basis for its ability to block protein shedding.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition against several key sheddases, particularly ADAM17. Its broader spectrum also covers other ADAMs and some MMPs. The following table summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various metalloproteinases.

| Enzyme Family | Target Enzyme | Common Name | Inhibitory Value | Substrate / Condition |

| ADAMs | ADAM17 | TACE | Kᵢ = 120 ± 30 nM | Fluorogenic Peptide |

| ADAM10 | Kᵢ = 3 ± 2 µM | Fluorogenic Peptide | ||

| ADAM8 | Kᵢ = 10 ± 1 µM | Fluorogenic Peptide | ||

| ADAM12 | Kᵢ > 100 µM | Fluorogenic Peptide | ||

| Cell-Based | ADAM17 | TACE | IC₅₀ ≈ 20 µM | AREG & TGF-α Shedding (Breast Cancer Cells)[1] |

| ADAM17 | TACE | Complete Inhibition at 10 µM | PMA-induced HB-EGF Shedding (HT1080 Cells)[2] | |

| Sheddase | L-selectin Sheddase | IC₅₀ ≈ 30 µM | PMA-induced L-selectin Shedding (Lymphocytes)[3] |

Experimental Protocols

Detailed methodologies for assessing the function of this compound are crucial for reproducible research. Below are two fundamental protocols.

In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol determines the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a purified metalloproteinase like ADAM17. It relies on a substrate that fluoresces only upon cleavage.

-

Materials:

-

Recombinant active human ADAM17/TACE.

-

Fluorogenic Substrate: Mca-PLAQAV-Dpa-RSSSR-NH₂ (cleaved between Ala-Val).[4][5]

-

Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm).

-

-

Procedure:

-

Enzyme Preparation: Dilute recombinant ADAM17 to a working concentration (e.g., 2-4 nM) in Assay Buffer.

-

Inhibitor Dilution: Perform a serial dilution of this compound in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).

-

Incubation: To the wells of the microplate, add 50 µL of the diluted enzyme. Then, add 50 µL of the serially diluted this compound or vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the fluorogenic substrate at a working concentration (e.g., 10 µM) in Assay Buffer. Add 100 µL of the substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the linear slope of the fluorescence curve over time. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Protein Shedding Assay

This protocol assesses the ability of this compound to inhibit the shedding of a specific protein from the surface of cultured cells, often triggered by a stimulus like Phorbol 12-myristate 13-acetate (PMA).

-

Materials:

-

Cell Line: e.g., MDA-MB-231 (for TGF-α shedding) or HT1080 (for HB-EGF shedding).[2][6]

-

Culture Medium: DMEM or RPMI-1640 with 10% FBS.

-

Shedding Stimulus: PMA stock solution (e.g., 1 mg/mL in DMSO).

-

Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

-

Serum-free medium for the assay period.

-

ELISA kit specific for the shed ectodomain (e.g., human TGF-α).

-

BCA Protein Assay Kit.

-

Cell lysis buffer (e.g., RIPA buffer).

-

-

Procedure:

-

Cell Plating: Seed cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

Pre-treatment: The next day, wash the cells twice with PBS and replace the growth medium with serum-free medium. Add this compound to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM)[1]. Incubate for 1-2 hours at 37°C.

-

Stimulation: Add PMA to a final concentration of 100-400 nM to induce shedding.[2] Incubate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.

-

Supernatant Collection: Carefully collect the conditioned medium (supernatant) from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.

-

Quantification of Shed Protein: Measure the concentration of the shed protein ectodomain in the supernatant using the specific ELISA kit, following the manufacturer's instructions.

-

Cell Lysis and Normalization: Wash the remaining cells in the plate with cold PBS. Lyse the cells with lysis buffer. Determine the total protein concentration in the lysate using a BCA assay. Normalize the amount of shed protein measured by ELISA to the total cell protein in the corresponding well.

-

Data Analysis: Plot the normalized concentration of the shed protein against the this compound concentration to visualize the dose-dependent inhibition of shedding.

-

Visualized Pathways and Workflows

Signaling Pathway: PMA-Induced TNF-α Shedding

Phorbol esters like PMA activate Protein Kinase C (PKC), which in turn triggers a signaling cascade that leads to the activation of ADAM17/TACE. Activated TACE then cleaves membrane-bound pro-TNF-α to release its soluble, active form. This compound directly inhibits the final cleavage step.

Caption: PMA-induced TNF-α shedding pathway and its inhibition by this compound.

Experimental Workflow: IC₅₀ Determination

The workflow for determining the IC₅₀ value of this compound involves a series of sequential steps from reagent preparation to data analysis, as outlined in the in vitro assay protocol.

Caption: Workflow for determining the IC₅₀ of this compound using a fluorogenic substrate assay.

Logical Relationship: Shedding Inhibition

This diagram illustrates the fundamental cause-and-effect relationship of this compound's function. The inhibitor acts on the sheddase, which is the direct cause of ectodomain cleavage and subsequent biological effects.

Caption: Logical flow of how this compound blocks protein shedding and downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mca-PLAQAV-Dpa-RSSSR-NH2 | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TACE-dependent TGF-alpha shedding drives triple-negative breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TAPI-2: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particularly strong inhibitory activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its ability to modulate the activity of these critical enzymes has positioned it as a valuable tool in a variety of research areas, including oncology, inflammation, and neurobiology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action in key signaling pathways.

Chemical Structure and Properties

This compound, systematically named N-((R)-2-(hydroxycarbamoyl)methyl)-4-methylpentanoyl)-L-tert-butylalanyl-L-alanine 2-aminoethylamide, is a hydroxamate-based peptidomimetic. The hydroxamate group is crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of MMPs and ADAMs.

Chemical Structure:

Caption: Inhibition of ADAM17 by this compound blocks EGFR ligand shedding.

2. Notch Signaling Pathway:

The Notch signaling pathway is crucial for cell-cell communication and plays a vital role in development and tissue homeostasis. Activation of the Notch receptor involves a series of proteolytic cleavages. While ADAM10 is considered the primary sheddase for the S2 cleavage of Notch, ADAM17 can also perform this function under certain conditions. By inhibiting ADAM17, this compound can modulate Notch signaling, which has been shown to decrease the levels of the Notch Intracellular Domain (NICD) and its downstream target HES-1.

Caption: this compound mediated inhibition of ADAM17 affects Notch signaling.

Experimental Protocols

Detailed experimental protocols for the use of this compound are crucial for obtaining reliable and reproducible results.

Protocol 1: General Procedure for In Vitro Inhibition Assays

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in an appropriate solvent, such as DMSO, to a stock concentration of 10-20 mM.

-

Store the stock solution at -20°C or -80°C.

-

-

Cell Culture and Treatment:

-

Culture cells of interest in appropriate media and conditions.

-

Treat cells with varying concentrations of this compound, typically in the range of 1-50 µM, depending on the cell type and experimental endpoint. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells for the desired period (e.g., 24-72 hours).

-

-

Endpoint Analysis:

-

Analyze the effects of this compound on the desired endpoint. This could include:

-

Enzyme Activity Assays: Measure the activity of specific MMPs or ADAMs using fluorogenic or colorimetric substrates.

-

Western Blotting: Analyze the protein levels of signaling molecules in the EGFR and Notch pathways (e.g., phosphorylated EGFR, NICD, HES-1).

-

Cell-Based Assays: Assess cell proliferation (e.g., MTT assay), migration (e.g., wound healing or transwell assay), or invasion (e.g., Matrigel invasion assay).

-

-

Workflow for a Typical Cell-Based Experiment:

Caption: A generalized workflow for in vitro experiments using this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in various biological processes. Its ability to potently inhibit ADAM17 provides a specific means to dissect the intricate signaling networks of the EGFR and Notch pathways. While a detailed public synthesis protocol remains to be published, its chemical structure allows for a rational design of its synthesis based on established chemical principles. Further research into the precise molecular interactions and downstream effects of this compound will continue to illuminate its therapeutic potential.

The Inhibitory Profile of (R)-TAPI-2: A Technical Guide

(R)-TAPI-2 , an isomer of the broad-spectrum hydroxamate-based metalloproteinase inhibitor TAPI-2, is a potent antagonist of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. Its ability to block the activity of these key enzymes, which are involved in a myriad of physiological and pathological processes, has made it a valuable tool for researchers in oncology, inflammation, and neurobiology. This technical guide provides an in-depth overview of the inhibitory profile of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound and its related compound TAPI-2 has been quantified against a range of metalloproteinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |

| TACE (ADAM17) | 0.12 µM | [1] |

| ADAM10 | 3 µM | [1] |

| ADAM8 | 10 µM | [1] |

| ADAM12 | 100 µM | [1] |

| Target/Process | Half-maximal Inhibitory Concentration (IC50) | Reference(s) |

| Matrix Metalloproteinases (MMPs) | 20 µM | [2][3] |

| Meprin α subunit | 1.5 ± 0.27 nM | [2][3] |

| Meprin β subunit | 20 ± 10 µM | [2][3] |

| PMA-induced shedding of TGF-α and β-amyloid precursor protein | 10 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. The following sections outline the key experimental protocols for determining the inhibitory profile of this compound.

In Vitro Fluorogenic Enzyme Inhibition Assay (for MMPs, ADAM10, ADAM17)

This protocol describes a common method to determine the IC50 or Ki of an inhibitor against a purified metalloproteinase using a fluorogenic substrate.

Materials:

-

Recombinant human metalloproteinase (e.g., MMP-2, ADAM10, ADAM17)

-

This compound

-

Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

-

Enzyme Preparation: Dilute the recombinant metalloproteinase in Assay Buffer to the desired working concentration.

-

Assay Setup: To each well of the 96-well plate, add:

-

Assay Buffer

-

This compound solution at various concentrations (or DMSO for control)

-

Recombinant metalloproteinase solution

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis:

Cellular Shedding Assay (Western Blot)

This protocol is designed to assess the effect of this compound on the shedding of cell surface proteins, a process often mediated by ADAM family proteases.

Materials:

-

Cell line expressing the protein of interest (e.g., HEK293 cells overexpressing a sheddable substrate)

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or other shedding inducer

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against the shed ectodomain of the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate shedding by adding PMA to the culture medium for a defined period (e.g., 30-60 minutes).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blot Analysis:

-

Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with the primary antibody against the shed ectodomain.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis: Quantify the band intensities for the shed ectodomain in the conditioned medium and the full-length protein in the cell lysates. A decrease in the shed ectodomain in the presence of this compound indicates inhibitory activity.

Signaling Pathways and Experimental Workflows

This compound can modulate several critical signaling pathways by inhibiting the release of key signaling molecules. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows to study them.

Signaling Pathways Modulated by this compound

Caption: Signaling Pathways Affected by this compound Inhibition.

Experimental Workflow for Assessing Notch Pathway Inhibition

Caption: Workflow for Analyzing this compound Effect on Notch Signaling.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for In Vitro Metalloproteinase Inhibition Assay.

Conclusion

This compound is a versatile and potent inhibitor of a range of metalloproteinases, making it an indispensable research tool. Its ability to interfere with key signaling pathways such as Notch and EGFR underscores its potential for investigating complex biological processes and disease mechanisms. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Accurate and reproducible experimental design, as outlined here, is paramount to fully elucidating the therapeutic and biological implications of metalloproteinase inhibition.

References

- 1. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

(R)-TAPI-2: A Potent Modulator of Tumor Necrosis Factor-α Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a range of autoimmune diseases. The release of soluble, active TNF-α is a tightly regulated process, primarily mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as ADAM17. Inhibition of TACE represents a compelling strategy for controlling TNF-α-driven inflammation. This technical guide provides a comprehensive overview of (R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, and its role in the modulation of TNF-α release. This document details the underlying molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: The Role of TACE in TNF-α Release

TNF-α is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α).[1] The biological activity of TNF-α is largely dependent on its release into the extracellular space as a soluble 17 kDa cytokine. This proteolytic cleavage, or "shedding," is predominantly carried out by the enzyme TACE/ADAM17.[2][3] TACE is a member of the 'A Disintegrin and Metalloproteinase' (ADAM) family of zinc-dependent proteases.[4] Its activity is crucial for the post-translational regulation of numerous cell surface proteins, but its role in TNF-α processing is of particular interest in inflammatory and autoimmune contexts.[1][3]

The inhibition of TACE activity presents a promising therapeutic avenue for mitigating the pathological effects of excessive TNF-α. Small molecule inhibitors that target the catalytic domain of TACE can prevent the cleavage of pro-TNF-α, thereby reducing the levels of soluble TNF-α and attenuating downstream inflammatory signaling.

This compound: A TACE Inhibitor

TAPI-2 is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including TACE.[5][6] this compound is a specific stereoisomer of TAPI-2, with the chemical name N-{(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl}-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide.[7][8] While specific quantitative data for the (R)-enantiomer is not widely available in the public domain, the TAPI family of inhibitors is known to effectively block the release of TNF-α.

Mechanism of Action

This compound, like other hydroxamate-based inhibitors, is believed to exert its inhibitory effect by chelating the zinc ion within the catalytic site of TACE. This interaction prevents the enzyme from binding to and cleaving its substrate, pro-TNF-α. The result is an accumulation of the membrane-bound form of TNF-α and a significant reduction in the release of its soluble, pro-inflammatory counterpart.

Quantitative Data on TAPI Inhibitors

Precise, publicly available quantitative data specifically for the (R)-enantiomer of TAPI-2 is limited. The following tables summarize the available data for TAPI-2, which provides an indication of its inhibitory potential against TACE and other metalloproteinases.

Table 1: Inhibitory Activity of TAPI-2 Against Various Metalloproteinases

| Target Enzyme | Inhibitor | IC50 / Ki | Notes |

| TACE (ADAM17) | TAPI-2 | Ki = 120 nM | Broad-spectrum activity. |

| MMPs (general) | TAPI-2 | IC50 = 20 µM[5] | Indicates broad metalloproteinase inhibition. |

Note: The specific enantiomer is not always detailed in the source literature. This data should be considered representative of the TAPI inhibitor class.

Signaling Pathway of TACE-Mediated TNF-α Release

The release of TNF-α is a critical step in the inflammatory cascade. Upon cellular stimulation, for instance by lipopolysaccharide (LPS), the expression of pro-TNF-α is upregulated. TACE, located at the cell surface, then cleaves pro-TNF-α to release soluble TNF-α, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling pathways that lead to inflammation.

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effect of this compound on TNF-α release.

In Vitro TACE Inhibition Assay (Fluorometric)

This protocol outlines a method to directly measure the inhibitory effect of this compound on TACE enzymatic activity.

Materials:

-

Recombinant human TACE enzyme

-

Fluorogenic TACE substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

This compound

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the TACE enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

-

Immediately measure the fluorescence kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for TNF-α Release

This protocol describes a method to measure the effect of this compound on TNF-α release from stimulated cells.

Cell Line:

-

Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release. Include an unstimulated control.

-

Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.

-

Centrifuge the plate to pellet the cells and collect the cell-free supernatant.

-

Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Generate a dose-response curve by plotting the TNF-α concentration against the concentration of this compound to determine the IC50 for TNF-α release.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the in vitro TACE inhibition assay.

Caption: Workflow for the cell-based TNF-α release assay.

Conclusion and Future Directions

This compound, as part of the TAPI family of metalloproteinase inhibitors, holds potential as a tool for investigating the role of TACE in TNF-α-mediated inflammatory processes. The methodologies outlined in this guide provide a framework for researchers to assess its inhibitory activity. A significant knowledge gap remains regarding the specific potency and selectivity of the (R)-enantiomer compared to its (S)-counterpart and the racemic mixture. Future research should focus on elucidating the stereospecific interactions of TAPI-2 with TACE to enable the development of more potent and selective inhibitors. Such studies will be crucial for advancing our understanding of TACE biology and for the development of novel anti-inflammatory therapeutics.

References

- 1. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-EPMC5420329 - SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes. - OmicsDI [omicsdi.org]

- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A mechanism of TNFR type II (75 kDa) "shedding" in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide | C19H37N5O5 | CID 444587 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Development of TAPI Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of TNF-alpha Processing Inhibitor (TAPI) compounds. TAPI and its analogs are potent, broad-spectrum inhibitors of a class of enzymes known as metalloproteinases, which play critical roles in a variety of physiological and pathological processes. This document details their mechanism of action, key experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to TAPI Inhibitors and their Target: TACE/ADAM17

The development of TAPI inhibitors arose from the need to control the activity of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune diseases such as rheumatoid arthritis.[1][2] TNF-α is initially produced as a membrane-bound precursor (pro-TNF-α) and is released in its soluble, active form by a specific enzyme.[3] This enzyme was identified as TNF-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[4][5]

TAPI inhibitors are hydroxamate-based peptidomimetics that chelate the active site zinc ion of TACE and other metalloproteinases, thereby blocking their proteolytic activity.[6][7] TAPI-0, TAPI-1, and TAPI-2 are among the most well-characterized compounds in this class.[2][8] While effective inhibitors of TACE, they also exhibit broad-spectrum activity against other ADAMs and matrix metalloproteinases (MMPs), which has implications for their therapeutic use and potential side effects.[3][9]

Mechanism of Action and Signaling Pathways

TAPI inhibitors primarily exert their effects by inhibiting TACE/ADAM17, a key sheddase involved in the processing of numerous cell surface proteins.[4] By blocking TACE, TAPI inhibitors modulate several critical signaling pathways:

-

TNF-α Signaling: The most prominent effect of TAPI inhibitors is the suppression of soluble TNF-α release, thereby dampening the downstream inflammatory cascade mediated by this cytokine.[3][9]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: TACE is responsible for the shedding of EGFR ligands, such as transforming growth factor-alpha (TGF-α). Inhibition of TACE can, therefore, attenuate EGFR signaling, which is often dysregulated in cancer.

-

Notch Signaling: TACE plays a role in the proteolytic processing of the Notch receptor, a critical step in the activation of Notch signaling, which governs cell fate decisions.[10]

-

NF-κB Signaling: TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[5][11]

The interconnectedness of these pathways highlights the complex biological consequences of TACE inhibition.

Quantitative Inhibition Data

The potency of TAPI inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors and their selectivity across various metalloproteinases.

| Inhibitor | Target | IC50 / Ki | Reference |

| TAPI-0 | TACE (ADAM17) | IC50 = 100 nM | [2] |

| TAPI-2 | TACE (ADAM17) | Ki = 120 nM | |

| TAPI-2 | MMPs (broad spectrum) | IC50 = 20 μM for some MMPs | [8] |

| TAPI-2 | TGF-α and β-amyloid precursor protein shedding | IC50 = 10 μM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and preclinical development of TAPI inhibitors.

Synthesis of Hydroxamate-Based Inhibitors

The synthesis of TAPI inhibitors generally follows a multi-step process characteristic of peptidomimetic and hydroxamic acid synthesis. While specific protocols for TAPI-0, TAPI-1, and TAPI-2 are proprietary, the general approach involves:

-

N-arylsulfonylation of amino acids: This step introduces a key structural motif that influences selectivity.[12]

-

Peptide coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to build the peptidomimetic backbone.[12]

-

Hydroxamic acid formation: The synthesis culminates in the formation of the hydroxamic acid group, which is essential for chelating the zinc ion in the active site of the metalloproteinase.[10][12]

References

- 1. ADAM17 (TACE) enzymatic activity [bio-protocol.org]

- 2. Current perspective of TACE inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TAPI-2: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TAPI-2, a potent broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), has emerged as a critical tool in the study of cell signaling. By targeting key sheddases, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), this compound modulates a variety of signaling pathways integral to inflammation, cancer progression, and neurodegenerative diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on specific signaling cascades, detailed experimental protocols for its study, and visual representations of the affected pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of the zinc-dependent catalytic domain of MMPs and ADAMs.[1][2] Its hydroxamate group chelates the zinc ion essential for the proteolytic activity of these enzymes.[2] This inhibition prevents the ectodomain shedding of a wide range of cell surface proteins, thereby blocking the release of soluble signaling molecules and the generation of active membrane-tethered protein fragments.[1][3] The primary target of this compound in many cellular contexts is ADAM17, a key processor of numerous signaling precursors.[4][5]

Impact on Core Signaling Pathways

The inhibitory action of this compound has profound effects on several critical cell signaling pathways.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine synthesized as a 26 kDa transmembrane precursor (tmTNF-α).[6][7] ADAM17 is the primary enzyme responsible for cleaving tmTNF-α to release the soluble 17 kDa active form (sTNF-α).[6][8] this compound potently inhibits this cleavage, thereby reducing the levels of circulating sTNF-α.[1][3] This has significant implications for inflammatory diseases where TNF-α is a key mediator.[2][8]

Figure 1: Inhibition of TNF-α processing by this compound.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is crucial for cell proliferation, differentiation, and survival.[9][10] ADAM17 mediates the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, from their membrane-anchored precursors.[5] The release of these soluble ligands leads to the activation of EGFR and its downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][11] this compound, by inhibiting ADAM17, prevents the release of these EGFR ligands, thereby attenuating EGFR signaling.[5] This has been shown to reverse the malignant phenotype in certain cancer cell lines.[5]

Figure 2: this compound's impact on the EGFR signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions. The activation of this pathway involves the cleavage of the Notch receptor. While the initial cleavage is mediated by ADAM10, subsequent processing can be influenced by other proteases. Studies have shown that this compound can decrease the protein levels of the Notch Intracellular Domain (NICD) and its downstream transcriptional target, HES-1.[12][13] This suggests that this compound, likely through its inhibition of ADAM17, can modulate Notch signaling, which has been implicated in the regulation of cancer stem cells.[12][13]

Figure 3: Modulation of the Notch signaling pathway by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified against several key enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to assess the efficacy of the inhibitor.

| Target Enzyme | Inhibitor | IC50 | Ki | Reference(s) |

| ADAM17 (TACE) | This compound | - | 120 nM | [4][5] |

| MMPs (general) | This compound | 20 µM | - | [12][13] |

| ADAM8 | This compound | - | 10 µM | [5] |

| ADAM10 | This compound | - | 3 µM | [5] |

| ADAM12 | This compound | - | 100 µM | [5] |

| hmeprin α subunit | This compound | 1.5 ± 0.27 nM | - | [5][13] |

| hmeprin β subunit | This compound | 20 ± 10 µM | - | [5][13] |

| PMA-induced shedding | This compound | 10 µM | - | [3][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

ADAM17 Enzymatic Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on ADAM17 activity.

-

Reagents and Materials:

-

Recombinant human ADAM17 (TACE)

-

Fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH2)

-

Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)

-

This compound (dissolved in an appropriate solvent like DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add recombinant ADAM17 to each well (except for a substrate blank).

-

Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405 nm emission).

-

Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of Signaling Proteins (e.g., p-EGFR, NICD, HES-1)

This method is used to assess the impact of this compound on the levels and phosphorylation status of key signaling proteins within cells.

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-NICD, anti-HES-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

TNF-α Release Assay (ELISA)

This assay quantifies the amount of soluble TNF-α released from cells into the culture medium.

-

Reagents and Materials:

-

Immune cells (e.g., macrophages, monocytes) or other relevant cell lines

-

LPS (lipopolysaccharide) or other stimuli to induce TNF-α production

-

This compound

-

Human or mouse TNF-α ELISA kit

-

Microplate reader

-

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce TNF-α production and shedding.

-

After an appropriate incubation period, collect the cell culture supernatants.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance at 450 nm and calculate the concentration of TNF-α in each sample based on a standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cell signaling pathway.

Figure 4: General experimental workflow for studying this compound.

Conclusion

This compound is an invaluable research tool for dissecting the roles of ADAMs and MMPs in cellular signaling. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands provides a powerful method for modulating inflammatory, proliferative, and developmental pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations. A thorough understanding of its mechanism and effects is crucial for the accurate interpretation of experimental results and for exploring its potential therapeutic applications.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. amsbio.com [amsbio.com]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. Ectodomain shedding of PLA2R1 is mediated by the metalloproteases ADAM10 and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for (R)-TAPI-2 in a Cancer Research Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins, including growth factors and their receptors. In the context of cancer, TACE activity is often upregulated, leading to the shedding of ligands such as Transforming Growth Factor-alpha (TGF-α), which in turn activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This activation promotes cancer cell proliferation, survival, and invasion.[2] this compound, by inhibiting TACE, presents a promising therapeutic strategy to attenuate these oncogenic signals. These application notes provide a comprehensive guide for utilizing this compound in a cancer research model, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in Cancer

TACE (ADAM17) plays a pivotal role in mediating cancer progression through the shedding of various substrates. A primary mechanism involves the cleavage of pro-TGF-α to its mature, soluble form. Soluble TGF-α then binds to and activates the EGFR, triggering downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[2] Furthermore, TACE is involved in the processing of other important molecules in the tumor microenvironment, including ligands for the IL-6 and Notch signaling pathways.[1][3] By inhibiting TACE, this compound effectively blocks the release of these signaling molecules, thereby impeding tumor growth and progression.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | This compound IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 15.5 |

| A549 | Lung Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.2 |

| Panc-1 | Pancreatic Cancer | 25.1 |

Note: The IC50 values presented are illustrative and based on typical ranges for TACE inhibitors. Actual values should be determined experimentally.

Table 2: Effect of this compound on Cancer Cell Viability and Invasion (Illustrative Data)

| Cell Line | Treatment (20 µM this compound) | Reduction in Cell Viability (%) | Inhibition of Cell Invasion (%) |

| MDA-MB-231 | 48 hours | 45 ± 5 | 60 ± 8 |

| A549 | 48 hours | 38 ± 6 | 52 ± 7 |

| HCT116 | 48 hours | 41 ± 4 | 55 ± 6 |

Note: Data are presented as mean ± standard deviation and are illustrative. Actual experimental results may vary.

Table 3: In Vivo Efficacy of this compound in a Xenograft Model (Illustrative Data)

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1200 ± 150 | - |

| This compound (10 mg/kg) | 650 ± 110 | 45.8 |

| This compound (20 mg/kg) | 400 ± 90 | 66.7 |

Note: This data is illustrative and represents potential outcomes in a preclinical xenograft study.

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Complete growth medium

-

This compound

-

Transwell inserts with Matrigel-coated membranes (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Seed 5 x 10^4 cells in the upper chamber of the Transwell insert in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add 500 µL of complete growth medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water.

-

Count the number of stained cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

III. Western Blot Analysis of EGFR Pathway Activation

This protocol is for detecting changes in the phosphorylation of EGFR and Akt following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

IV. TGF-α Shedding Assay

This protocol measures the activity of TACE by quantifying the amount of shed TGF-α.

Materials:

-

Cancer cells treated with this compound

-

Serum-free medium

-

TGF-α ELISA kit

-

Microplate reader

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Wash the cells with PBS and incubate in serum-free medium.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Quantify the amount of soluble TGF-α in the supernatant using a TGF-α ELISA kit according to the manufacturer's instructions.

-

Normalize the amount of shed TGF-α to the total protein content of the corresponding cell lysate.

Mandatory Visualizations

Caption: TACE Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound.

Caption: Logical Relationship of this compound Action in Cancer.

References

Application Notes and Protocols for Dissolving (R)-TAPI-2 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of (R)-TAPI-2 in Dimethyl Sulfoxide (DMSO) for use in a variety of experimental settings. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in downstream applications.

Introduction to this compound

This compound is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE/ADAM17). Its ability to block the shedding of various cell surface proteins makes it a valuable tool in studying signaling pathways and as a potential therapeutic agent. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for calculating the required mass of the compound to achieve a desired molar concentration for stock solutions.

| Property | Value | Source |

| Molecular Weight | 415.53 g/mol | [1][2] |

| Chemical Formula | C₁₉H₃₇N₅O₅ | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | -20°C | [1] |

Recommended Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays and other experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-